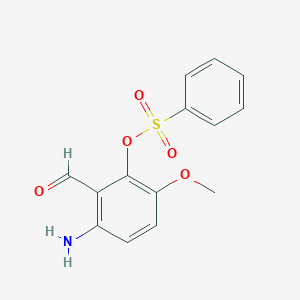![molecular formula C21H19Br B14608733 1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene CAS No. 58600-90-1](/img/structure/B14608733.png)
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom and a complex phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[4-(4-propylphenyl)phenyl]benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs at room temperature and yields the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the Suzuki reaction.
Major Products Formed
Substitution: Formation of substituted benzenes.
Oxidation: Formation of phenols and quinones.
Reduction: Formation of hydrocarbons.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene involves its ability to participate in various chemical reactions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to interact with specific molecular targets, influencing pathways involved in chemical synthesis and potentially biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1-Bromo-4-propylbenzene: Similar structure but with a propyl group instead of the complex phenyl group.
1-Bromo-4-phenoxybenzene: Contains a phenoxy group instead of the propylphenyl group.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research .
Propiedades
Número CAS |
58600-90-1 |
|---|---|
Fórmula molecular |
C21H19Br |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
1-bromo-4-[4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C21H19Br/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-15H,2-3H2,1H3 |
Clave InChI |
GHWDTZCFRKFBFS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)
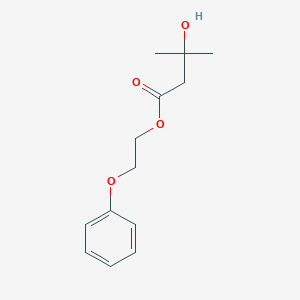
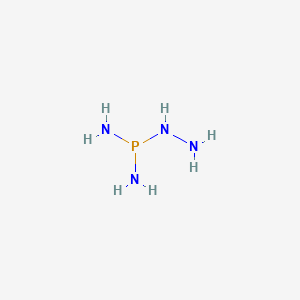

![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)

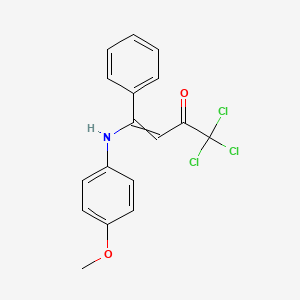

![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)

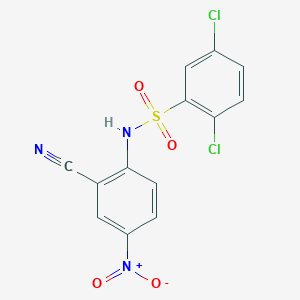
![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
